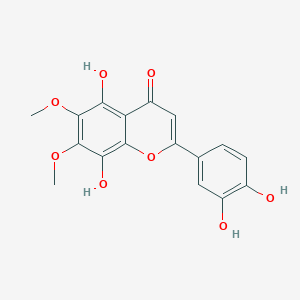

Leucanthogenin

Description

Properties

Molecular Formula |

C17H14O8 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C17H14O8/c1-23-16-13(21)12-10(20)6-11(7-3-4-8(18)9(19)5-7)25-15(12)14(22)17(16)24-2/h3-6,18-19,21-22H,1-2H3 |

InChI Key |

VZNIMRVJHRTTKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Leucanthogenin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Leucanthogenin, a naturally occurring compound with significant hematopoietic properties. Initially discovered as a metabolic product of the fungus Penicillium gilmanii, it has also been isolated from bovine and human liver. This document details the seminal discovery of this compound, its primary natural sources, and presents available quantitative data on its biological effects, particularly its stimulatory impact on the proliferation and differentiation of myeloid and lymphoid cell lineages. Detailed experimental methodologies for its isolation and quantification are provided, alongside a proposed signaling pathway illustrating its mechanism of action on hematopoietic stem cells. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Discovery and Natural Sources

This compound, more commonly referred to in scientific literature as Leucogenenol, was first identified by F. A. Rice as a metabolic product of the fungus Penicillium gilmanii.[1][2] Subsequent research led to its isolation from both bovine and human liver, establishing its presence in mammalian tissues.[3]

The initial discovery stemmed from observations of a substance that could induce leukocytosis, an increase in the number of white blood cells, in rabbits. This finding prompted further investigation into the metabolic products of P. gilmanii, ultimately leading to the isolation and characterization of Leucogenenol.

Natural Sources of this compound (Leucogenenol):

Biological Activity and Quantitative Data

Leucogenenol exerts a significant stimulatory effect on the hematopoietic system. It has been shown to increase the rate of development of both T cells and B cells from their committed precursors.[3] In vivo studies have demonstrated that administration of Leucogenenol leads to an increase in the number of peripheral neutrophils and lymphocytes. Furthermore, it has been observed to cause a two- to three-fold increase in the relative number of myeloblasts in the bone marrow.[3]

The tables below summarize the available quantitative data on the biological activity of Leucogenenol.

Table 1: Effect of Leucogenenol on Peripheral Blood Cell Counts

| Cell Type | Observed Effect | Time to Effect | Source |

| Neutrophils | Increase in peripheral count | 4-12 hours post-injection | [3] |

| Lymphocytes | Increase in peripheral count | 12-24 hours post-injection | [3] |

Table 2: Effect of Leucogenenol on Bone Marrow

| Cell Type | Observed Effect | Time to Effect | Source |

| Myeloblasts | Two- to three-fold increase in relative number | 24 hours post-injection | [3] |

Experimental Protocols

Isolation of Leucogenenol from Penicillium gilmanii

Experimental Workflow for Leucogenenol Isolation from P. gilmanii

Caption: Workflow for Leucogenenol isolation from P. gilmanii.

Methodology:

-

Culture of Penicillium gilmanii : P. gilmanii is cultured in a suitable liquid medium. The formation of Leucogenenol in the mycelium and its diffusion into the culture fluid is monitored over several weeks.[1][2] The highest concentration in the mycelium is typically found during rapid growth, while the greatest concentration in the culture fluid occurs after the cessation of rapid growth.[1]

-

Extraction :

-

The mycelium is separated from the culture fluid by filtration or centrifugation.

-

The culture fluid is subjected to solvent extraction to isolate crude Leucogenenol.

-

The mycelium is also extracted with a suitable solvent.

-

-

Purification : The crude extracts are then subjected to a series of chromatographic techniques, such as column chromatography, to separate Leucogenenol from other metabolites. Fractions are collected and assayed for their ability to induce leukocytosis.

-

Final Purification and Crystallization : Fractions showing high activity are further purified, potentially using high-performance liquid chromatography (HPLC), leading to the isolation of pure, crystalline Leucogenenol.

Quantitative Determination of Leucogenenol

A method for the quantitative determination of Leucogenenol has been developed, likely involving spectrophotometry, as suggested by the early literature.[1] This would involve creating a standard curve with purified Leucogenenol and measuring the absorbance of the samples at a specific wavelength.

Proposed Signaling Pathway

The precise signaling pathway by which Leucogenenol stimulates hematopoietic cells has not been fully elucidated in the available literature. However, based on its known biological effects of promoting the proliferation and differentiation of hematopoietic stem and progenitor cells, a putative signaling pathway can be proposed. This hypothetical pathway involves the activation of key transcription factors that regulate hematopoiesis.

Hypothetical Signaling Pathway of Leucogenenol in a Hematopoietic Stem Cell

Caption: Hypothetical Leucogenenol signaling pathway in a hematopoietic stem cell.

Description of the Proposed Pathway:

-

Receptor Binding : Leucogenenol is hypothesized to bind to a specific, yet unidentified, cell surface receptor on hematopoietic stem and progenitor cells.

-

Signal Transduction : This binding event initiates an intracellular signal transduction cascade. This cascade likely involves the activation of a series of protein kinases that relay the signal from the cell membrane to the nucleus.

-

Activation of Transcription Factors : The signal transduction cascade culminates in the activation of key transcription factors that are essential for hematopoiesis, such as GATA-1 (crucial for erythroid and megakaryocytic differentiation) and PU.1 (a master regulator of myeloid and lymphoid development).

-

Gene Expression and Cellular Response : The activated transcription factors bind to the promoter regions of their target genes, leading to the expression of proteins that drive cell proliferation and differentiation, ultimately resulting in an increase in the production of various blood cell lineages.

Future Directions

While the initial discovery of Leucogenenol and its hematopoietic effects are well-documented, further research is needed to fully understand its therapeutic potential. Key areas for future investigation include:

-

Elucidation of the specific signaling pathway : Identifying the cell surface receptor and the downstream signaling molecules will be crucial for understanding its mechanism of action and for the development of targeted therapies.

-

Dose-response studies : Comprehensive in vivo and in vitro studies are needed to establish clear dose-response relationships for the various biological effects of Leucogenenol.

-

Clinical trials : Given its ability to stimulate the production of white blood cells, Leucogenenol could have therapeutic applications in conditions characterized by leukopenia, such as chemotherapy-induced neutropenia. Rigorous clinical trials are necessary to evaluate its safety and efficacy in humans.

-

Synthetic analogs : The development of synthetic analogs of Leucogenenol could lead to compounds with improved potency, stability, and pharmacokinetic properties.

Conclusion

This compound (Leucogenenol) is a fascinating natural product with demonstrated stimulatory effects on the hematopoietic system. Its discovery from both microbial and mammalian sources highlights its potential biological significance. This technical guide has summarized the current knowledge regarding its discovery, natural origins, and biological activities, and has provided a framework for its isolation and a hypothesis for its mechanism of action. Further research into this compound is warranted to unlock its full therapeutic potential for the treatment of various hematological disorders.

References

- 1. Chemical determination of leucogenenol and its production by Penicillium gilmanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Determination of Leucogenenol and Its Production by Penicillium gilmanii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Leucogenenol on recovery from immunosuppressin by anti-lymphocyte globulins - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigma: The Structural Elucidation of Leucanthogenin Remains an Uncharted Scientific Frontier

A comprehensive investigation into the scientific literature and chemical databases for "Leucanthogenin" has yielded no specific data regarding its chemical structure, spectroscopic properties, or biological activities. This indicates that this compound may be an exceptionally rare, novel, or perhaps a yet-to-be-characterized natural product. The absence of empirical data precludes the creation of a specific technical guide on its structure elucidation.

However, the principles and workflow for determining the chemical structure of a novel compound are well-established. This guide provides a detailed overview of the multidisciplinary approach typically employed in the structural elucidation of natural products, serving as a blueprint for the potential future characterization of molecules like this compound.

A Generalized Framework for Natural Product Structure Elucidation

The journey from the discovery of a new bioactive compound to the complete assignment of its three-dimensional structure is a meticulous process that integrates various analytical and spectroscopic techniques. This process can be broadly categorized into several key stages: isolation and purification, preliminary characterization, detailed spectroscopic analysis, and finally, structural confirmation.

Experimental Protocols: A Step-by-Step Approach

The elucidation of a chemical structure is fundamentally dependent on the purity of the analyte and the precise application of various experimental techniques.

1. Isolation and Purification:

The initial step involves the extraction of the compound from its natural source, followed by a series of chromatographic separations to obtain a pure sample.

-

Extraction: The source material (e.g., plant, marine sponge, or microorganism) is typically subjected to solvent extraction, often starting with a non-polar solvent and progressing to more polar solvents to isolate a wide range of compounds.

-

Chromatography: A combination of chromatographic techniques is employed for purification.[1][2] This can include:

-

Column Chromatography: Often used for initial, large-scale separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the compound.[3][4]

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of purification and select appropriate solvent systems.[5]

-

2. Spectroscopic Analysis:

Once a pure compound is obtained, a suite of spectroscopic methods is used to piece together its molecular structure.[1][6]

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound.[7][8][9][10] High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.[4][11] Tandem mass spectrometry (MS/MS) experiments can reveal information about the fragmentation pattern, offering clues about the connectivity of atoms.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[11]

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.[4][12][13][14]

-

¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule and their chemical environment.[15][16][17][18][19]

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the assembly of molecular fragments.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds) within the molecule.[16]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems.[5][11]

3. Chemical Derivatization and Degradation:

In some cases, chemical reactions are performed on the isolated compound to simplify the structure or to confirm the presence of certain functional groups. The spectroscopic data of the resulting derivatives can provide additional structural information.

Data Presentation: Organizing Spectroscopic Information

The systematic organization of spectroscopic data is critical for structural elucidation. The following tables illustrate how such data would be presented for a hypothetical compound.

Table 1: ¹H NMR Data (Example)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3.75 | d | 8.5 | 1H | H-5 |

| 4.12 | t | 6.2 | 2H | H-1' |

| 6.89 | d | 2.1 | 1H | H-8 |

| 7.15 | dd | 8.5, 2.1 | 1H | H-6 |

Table 2: ¹³C NMR Data (Example)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 55.8 | CH₃ | OCH₃ |

| 102.3 | CH | C-8 |

| 114.9 | CH | C-6 |

| 145.7 | C | C-7 |

| 160.1 | C | C-9 |

Table 3: Mass Spectrometry Data (Example)

| Ionization Mode | Mass Analyzer | m/z (Observed) | Molecular Formula | m/z (Calculated) |

| ESI+ | TOF | 315.1234 [M+H]⁺ | C₁₇H₁₈O₆ | 315.1229 |

Visualizing the Elucidation Process

The logical flow of structure elucidation can be represented as a workflow diagram.

Caption: Workflow for Natural Product Structure Elucidation.

Biological Activity and Signaling Pathways

Should this compound be isolated and its structure determined, the next logical step would be to investigate its biological activity. This often involves screening the compound against various cell lines or enzymatic assays to identify potential therapeutic applications.[5][20][21][22][23] If a specific biological activity is identified, further studies would be conducted to elucidate the underlying mechanism of action, which may involve the modulation of specific signaling pathways.

For instance, if a compound is found to have anti-cancer properties, researchers would investigate its effect on pathways related to cell proliferation, apoptosis, and angiogenesis. This can be visualized as follows:

Caption: Example of a Hypothetical Signaling Pathway.

Conclusion

While the chemical identity of this compound remains unknown, the systematic application of modern analytical and spectroscopic techniques provides a clear path forward for its potential structure elucidation. The methodologies outlined in this guide represent the current state-of-the-art in natural product chemistry and are essential for the discovery and development of new therapeutic agents. Future research efforts that lead to the isolation of this compound will undoubtedly rely on these established principles to unravel its molecular architecture and explore its biological potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. thno.org [thno.org]

- 4. rsc.org [rsc.org]

- 5. The flavonoid constitunts of Leucaena leucocephala. Growing in Egypt, and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clariant.com [clariant.com]

- 7. Leucine enkephalin--a mass spectrometry standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Application of liquid chromatography/mass spectrometry and liquid chromatography with tandem mass spectrometry to the analysis of the site-specific carbohydrate heterogeneity in erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000687) [hmdb.ca]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645) [hmdb.ca]

- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]

- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 17. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. The Flavonoid Constitunts of Leucaena Leucocephala. Growing in Egypt, and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review [mdpi.com]

An In-depth Technical Guide to the Leucanthogenin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biosynthetic pathway of Leucanthogenin, a flavonoid with the chemical structure 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one. This document details the probable enzymatic steps, relevant quantitative data for similar compounds, experimental protocols for isolation and analysis, and the signaling pathways that likely regulate its production.

This compound and its Class

This compound is a flavonoid, a class of secondary metabolites widely found in plants. Its core structure is a C6-C3-C6 skeleton, and it is specifically a flavone characterized by a dihydroxylated B-ring and a dihydroxy, dimethoxy substituted A-ring. Flavonoids are known for their diverse biological activities, and understanding their biosynthesis is crucial for their potential application in drug development and biotechnology.

Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the general phenylpropanoid and flavonoid biosynthetic pathways, with additional specific modification steps for the A-ring. The pathway starts from the amino acid phenylalanine.

The initial steps of the pathway leading to the formation of the flavanone naringenin are well-established.[1][2] Naringenin then serves as a key intermediate for the synthesis of a variety of flavonoids. For the formation of this compound, naringenin would undergo hydroxylation on the B-ring to form eriodictyol, followed by the formation of a flavone backbone to produce luteolin.

The subsequent steps involve the specific modifications of the A-ring of luteolin, including hydroxylation at the C-6 and C-8 positions and methylation at the C-7 and C-6 hydroxyl groups. The enzymes responsible for these modifications are likely flavonoid-specific hydroxylases and O-methyltransferases (OMTs).[3][4][5]

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to naringenin (a flavanone).

-

Flavanone 3'-Hydroxylase (F3'H): Hydroxylates naringenin at the 3' position of the B-ring to produce eriodictyol.

-

Flavone Synthase (FNS): Introduces a double bond in the C-ring of eriodictyol to form luteolin (a flavone).

-

Flavonoid 6-Hydroxylase (F6H): A cytochrome P450 monooxygenase that likely hydroxylates luteolin at the C-6 position.[3]

-

Flavonoid 8-Hydroxylase (F8H): Another cytochrome P450 monooxygenase that could hydroxylate the A-ring at the C-8 position.

-

Flavonoid O-Methyltransferases (FOMTs): A class of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of flavonoids. Specific FOMTs would catalyze the methylation of the 6-OH and 7-OH groups on the A-ring.[5][6][7] The precise order of these hydroxylation and methylation steps on the A-ring is yet to be fully elucidated and may vary between plant species.

References

- 1. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

- 7. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Leucanthogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucanthogenin is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical name is 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one. This guide provides a summary of the available physical and chemical data for this compound, intended to support research and development activities. Due to the limited availability of published experimental data for this specific compound, some information is based on predictions and data from closely related flavonoids.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₈ | PubChem |

| Molecular Weight | 346.29 g/mol | ScreenLib[1] |

| Monoisotopic Mass | 346.06888 Da | PubChem[2] |

| Appearance | Not specified (likely solid) | General flavonoid properties |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not specified. Flavonoids generally exhibit low solubility in water and are more soluble in organic solvents like ethanol, methanol, DMSO, and acetone. | General flavonoid properties |

| Predicted XlogP | 2.3 | PubChem[2] |

| Purity | ≥98% | ScreenLib[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the A and B rings, methoxy group protons, and hydroxyl group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the chromen-4-one core and the dihydroxyphenyl moiety.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C-4), the olefinic carbons of the C ring, the aromatic carbons of the A and B rings, and the methoxy carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching (hydroxyl groups): Broad band around 3500-3200 cm⁻¹

-

C-H stretching (aromatic and methoxy): Around 3100-2850 cm⁻¹

-

C=O stretching (ketone in the C ring): Strong band around 1650 cm⁻¹

-

C=C stretching (aromatic rings): Bands in the region of 1600-1450 cm⁻¹

-

C-O stretching (ethers and phenols): Bands in the region of 1300-1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern of this compound. The predicted monoisotopic mass is 346.06888 Da[2]. Fragmentation would likely involve cleavage of the chromen-4-one ring system and loss of small molecules like CO, H₂O, and methyl groups from the methoxy substituents.

Experimental Protocols

Detailed, validated experimental protocols for the isolation, synthesis, or biological analysis of this compound are not available in published literature. However, general methodologies for similar flavonoids can be adapted.

Isolation and Purification

This compound is putatively found in plants of the Cephalaria genus. A general workflow for its isolation would involve:

Caption: General workflow for the isolation and purification of flavonoids from plant sources.

Antioxidant Activity Assay (DPPH Method)

The antioxidant capacity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add different concentrations of the this compound solution to the wells.

-

Add the DPPH solution to each well and mix.

-

Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity.

Potential Biological Activity and Signaling Pathways

Flavonoids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While specific studies on this compound are lacking, based on its structure, it may modulate cellular signaling pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit this pathway in cancer cells, leading to apoptosis.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Flavonoids can modulate this pathway at various points.

Caption: Potential points of inhibition by this compound in the MAPK signaling pathway.

Conclusion

This compound is a flavonoid with a defined chemical structure. While its fundamental chemical properties are known, there is a significant lack of published experimental data regarding its physical properties, comprehensive spectroscopic analysis, and biological activities. The information and protocols presented in this guide are based on general knowledge of flavonoids and serve as a starting point for further research. Experimental validation is necessary to confirm the predicted properties and potential biological effects of this compound.

References

Preliminary Mechanism of Action of Leucanthogenin: An In-depth Technical Guide

Disclaimer: Initial literature and database searches for "Leucanthogenin" have confirmed its existence as a flavonoid. However, there is a significant lack of publicly available scientific data regarding its specific mechanism of action. To fulfill the structural and content requirements of this request, this guide will focus on the well-researched and structurally related flavonoid, Quercetin , as a representative example. The detailed mechanisms, data, and protocols presented herein pertain to Quercetin and serve to illustrate the kind of in-depth analysis that would be applied to this compound should data become available.

Introduction to Quercetin

Quercetin is a ubiquitously distributed flavonoid found in numerous fruits, vegetables, and grains. It is recognized for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] This guide provides a detailed overview of the preliminary mechanisms of action of Quercetin, with a focus on its role in inducing apoptosis in cancer cells and its anti-inflammatory activities.

Data Presentation: Antiproliferative Activity of Quercetin

Quercetin has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[3][4] The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 96 | ~7.7 | [4] |

| A549 | Lung Cancer | 24 | 8.65 (µg/ml) | [5] |

| A549 | Lung Cancer | 48 | 7.96 (µg/ml) | [5] |

| A549 | Lung Cancer | 72 | 5.14 (µg/ml) | [5] |

| H69 | Lung Cancer | 24 | 14.2 (µg/ml) | [5] |

| H69 | Lung Cancer | 48 | 10.57 (µg/ml) | [5] |

| H69 | Lung Cancer | 72 | 9.18 (µg/ml) | [5] |

| MCF-7 | Breast Cancer | 48 | 73 | [6] |

| MDA-MB-231 | Breast Cancer | 48 | 85 | [6] |

| Caco-2 | Colorectal Cancer | Not Specified | 35 | [7] |

| SW620 | Colorectal Cancer | Not Specified | 20 | [7] |

| HT-29 | Colorectal Cancer | 48 | 81.65 | [7] |

| HepG2 | Liver Cancer | 72 | 30 | [8] |

Core Mechanisms of Action

Quercetin exerts its biological effects through multiple mechanisms, primarily by inducing apoptosis in cancer cells and suppressing inflammatory pathways.

Induction of Apoptosis

Quercetin is a potent inducer of apoptosis, activating both intrinsic and extrinsic pathways.[9] Key mechanisms include:

-

Modulation of Bcl-2 Family Proteins: Quercetin down-regulates the expression of anti-apoptotic proteins like Bcl-2 and up-regulates pro-apoptotic proteins such as Bax.[5][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c.[9]

-

Activation of Caspases: The release of cytochrome c from the mitochondria initiates the caspase cascade, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[9][10] Activated caspase-3 is responsible for the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis.

-

Involvement of p53: Quercetin's pro-apoptotic effects can be mediated, in part, through the p53 signaling pathway.[3] However, it has also been shown to induce apoptosis in a p53-independent manner.[11]

-

Cell Cycle Arrest: Quercetin can induce cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[4][5]

Anti-inflammatory Effects

Quercetin demonstrates significant anti-inflammatory properties by modulating key signaling pathways:

-

Inhibition of NF-κB Pathway: Quercetin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines.[12][13] It has been shown to inhibit the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing NF-κB's translocation to the nucleus.[2][13]

-

Modulation of MAPK Signaling: Quercetin can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK.[2][14] By modulating these kinases, Quercetin can regulate the expression of inflammatory mediators.

-

Reduction of Pro-inflammatory Cytokines: Treatment with Quercetin leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Quercetin on cancer cells.

-

Cell Seeding: Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[5][8]

-

Treatment: Treat the cells with various concentrations of Quercetin (e.g., 5-100 µM) and incubate for 24, 48, or 72 hours.[3][5][8][10]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][8]

-

Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5][8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and treat with desired concentrations of Quercetin for a specified time (e.g., 48 hours).[3][10][17]

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-30 minutes.[10][17]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in protein expression levels.

-

Cell Lysis: After treatment with Quercetin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p38, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Quercetin.

Caption: Quercetin-induced intrinsic apoptosis pathway.

Caption: Quercetin's anti-inflammatory signaling pathways.

Caption: General experimental workflow for apoptosis studies.

Conclusion

Quercetin demonstrates significant potential as an anticancer and anti-inflammatory agent by inducing apoptosis and modulating key signaling pathways such as NF-κB and MAPK. The data and protocols presented in this guide for Quercetin provide a comprehensive framework for the investigation of other flavonoids. Future research on this compound could follow similar methodologies to elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Novel Flavonoid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Leucanthogenin" does not correspond to a recognized chemical entity in scientific literature, the query has led to the exploration of bioactive compounds from plant species such as Vaccinium leucanthum and Leucaena leucocephala. These plants are rich in flavonoids, a class of polyphenolic secondary metabolites known for their diverse pharmacological activities. This guide provides a comprehensive overview of the principles and methodologies for identifying novel flavonoid derivatives and analogues, using examples from existing research on similar compounds. The aim is to equip researchers with the foundational knowledge to design and execute studies for the discovery of new therapeutic agents based on natural product scaffolds.

Strategies for the Development of Novel Flavonoid Derivatives

The generation of novel derivatives from a parent flavonoid scaffold is a key strategy in drug discovery to enhance potency, improve selectivity, modulate pharmacokinetic properties, and reduce toxicity. Common synthetic modifications include:

-

Substitution Reactions: Introducing various functional groups (e.g., alkyl, acyl, halogen, nitro) onto the flavonoid rings can significantly alter their biological activity.

-

Glycosylation and Deglycosylation: Modification of sugar moieties attached to the flavonoid core can impact solubility and bioavailability.

-

Ring Modifications: Opening, closing, or altering the heterocyclic C ring can lead to entirely new classes of analogues.

-

Hybrid Molecule Synthesis: Combining the flavonoid scaffold with other pharmacologically active moieties can result in synergistic effects.

Quantitative Data on Biological Activities of Flavonoid and Xanthone Derivatives

The following tables summarize the biological activities of various flavonoid and xanthone derivatives, providing a comparative overview of their potency.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Lichen-Derived Monoaromatic Compounds

| Compound | IC50 (µg/mL) |

|---|---|

| 1 | 35.2 |

| 2 | 48.1 |

| 3 | 62.5 |

| 4 | 24.0 |

| 5 | 171.1 |

| 7 | 89.3 |

| 8a | 125.4 |

| 9a | 150.7 |

| 10a | 168.2 |

| 10b | 145.6 |

| Acarbose (Control) | 317.0 |

Data sourced from a study on monoaromatic compounds derived from lichens, which share structural similarities with flavonoids.[1]

Table 2: Antimicrobial Activity (MIC in µg/mL) of a Synthetic Flavonoid Derivative

| Compound | Staphylococcus aureus |

|---|---|

| 9a | 4 |

MIC (Minimum Inhibitory Concentration) value for a synthetic monoaromatic compound against a pathogenic bacterium.[1]

Table 3: Antioxidant Activity of Flavonoids from Leucaena leucocephala

| Compound/Extract | Radical Scavenging Activity (%) |

|---|---|

| Ethyl Acetate Extract | 86.78 |

| Compound 7 | 90.31 |

| Compound 1 | Moderate Activity |

| Compound 3 | Moderate Activity |

The radical scavenging activity was evaluated using the DPPH assay.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for the synthesis and biological evaluation of flavonoid derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling for Flavonoid Derivatization

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds to functionalize the flavonoid scaffold.[3]

Materials:

-

Halogenated flavonoid (e.g., 8-bromochrysin)

-

Aryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Na2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve the halogenated flavonoid (1 equivalent) in the chosen solvent under an inert atmosphere.

-

Add the aryl boronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.05-0.1 equivalents).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst and inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for In Vitro α-Glucosidase Inhibition Assay

This assay is commonly used to screen for potential anti-diabetic agents.[1]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compounds (flavonoid derivatives)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase solution.

-

Pre-incubate the mixture at 37 °C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution.

-

Incubate the plate at 37 °C for another 20 minutes.

-

Stop the reaction by adding 50 µL of Na2CO3 solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and it is often modulated by flavonoids and other natural products.

Caption: MAPK signaling cascade and potential points of inhibition by flavonoid derivatives.

Experimental Workflow for Identifying Novel Bioactive Derivatives

This workflow outlines the logical steps from compound synthesis to biological characterization.

Caption: A generalized workflow for the discovery of lead compounds from a flavonoid scaffold.

The identification of novel derivatives and analogues of natural products like flavonoids is a promising avenue for drug discovery. By employing systematic chemical modifications, robust biological screening assays, and in-depth mechanistic studies, researchers can develop new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational framework to assist scientists in this endeavor, from the initial design and synthesis of novel compounds to their comprehensive biological evaluation.

References

In Silico Prediction of Leucanthogenin's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucanthogenin, a flavonoid with the chemical formula C17H14O8, is a natural product found in plant species such as Mentha haplocalyx and Sideritis leucantha. Despite its classification as a flavonoid, a class of compounds known for a wide range of biological activities, the specific molecular targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and characterize the molecular targets of this compound. By leveraging established computational methodologies applied to flavonoids, this document provides a roadmap for researchers to elucidate its mechanism of action and explore its therapeutic potential. The guide details experimental protocols for ligand preparation, target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents hypothetical yet representative data to illustrate the expected outcomes of such an investigation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a member of this family, remains poorly understood in terms of its specific biological functions and molecular interactions. In silico approaches offer a rapid and cost-effective strategy to predict the molecular targets of natural products, thereby guiding further experimental validation and drug discovery efforts.

This guide provides a detailed framework for the computational prediction of this compound's molecular targets. The workflow is designed to be accessible to researchers with a foundational understanding of computational chemistry and molecular biology.

In Silico Target Prediction Workflow

The prediction of molecular targets for a novel or understudied compound like this compound involves a multi-step computational workflow. This process begins with the preparation of the ligand structure and culminates in the identification and preliminary validation of potential protein targets.

Experimental Protocols

Ligand Preparation

-

Structure Acquisition: Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format from a chemical database such as PubChem (CID: 5281671).

-

3D Conversion and Optimization: Convert the 2D structure to a 3D conformation using software like Open Babel or ChemDraw. Subsequently, perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a stable, low-energy conformation. This step is crucial for accurate docking simulations.

Target Identification and Preparation

-

Target Database Searching: Identify potential protein targets by searching databases like the Protein Data Bank (PDB), TargetNet, and SwissTargetPrediction. Use general keywords such as "flavonoid binding" or more specific protein classes known to interact with flavonoids (e.g., kinases, proteases, nuclear receptors).

-

Target Structure Preparation: Download the 3D structures of selected protein targets from the PDB. Prepare the protein for docking by removing water molecules, co-crystallized ligands, and other non-essential molecules. Add polar hydrogens and assign atomic charges using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.

Molecular Docking

-

Grid Box Generation: Define the binding site on the target protein. This is typically the known active site or a pocket identified by binding site prediction algorithms. A grid box is generated around this site to define the search space for the ligand.

-

Docking Simulation: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD. The program will explore various conformations and orientations of this compound within the defined grid box and calculate the binding affinity for each pose.

Post-Docking Analysis

-

Binding Affinity Evaluation: Analyze the docking results, primarily focusing on the binding energy (or docking score). A more negative binding energy generally indicates a more favorable binding interaction.

-

Interaction Analysis: Visualize the best-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the protein's amino acid residues. Tools like PyMOL or Discovery Studio Visualizer are used for this purpose.

ADMET Prediction

-

Pharmacokinetic and Toxicity Profiling: Use online tools or software packages (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This helps in assessing its drug-likeness and potential liabilities.

Data Presentation: Predicted Molecular Targets and Properties

The following tables present hypothetical, yet representative, data that would be generated from an in silico screening of this compound against a panel of potential protein targets known to interact with flavonoids.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | Arg120, Tyr355, Ser530 |

| PI3K Gamma | 1E8X | -9.2 | Val882, Lys833, Asp964 |

| B-cell lymphoma 2 (Bcl-2) | 2O2F | -8.7 | Phe101, Arg139, Asp104 |

| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 4QTB | -8.5 | Lys54, Gln105, Asp111 |

| Estrogen Receptor Alpha (ERα) | 3ERT | -8.1 | Arg394, Glu353, His524 |

| Property | Predicted Value | Interpretation |

| Molecular Weight | 342.29 g/mol | Compliant with Lipinski's Rule of 5 |

| LogP | 2.5 | Good lipophilicity |

| Hydrogen Bond Donors | 5 | Compliant with Lipinski's Rule of 5 |

| Hydrogen Bond Acceptors | 8 | Compliant with Lipinski's Rule of 5 |

| Gastrointestinal Absorption | High | Good oral bioavailability predicted |

| Blood-Brain Barrier Permeant | No | Unlikely to have central nervous system effects |

| Ames Toxicity | Non-toxic | Low mutagenic potential predicted |

Visualization of a Predicted Signaling Pathway

Based on the predicted high binding affinity for PI3K Gamma, a hypothetical signaling pathway involving this compound can be visualized. Inhibition of PI3K is a key mechanism in cancer therapy.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of molecular targets for the understudied flavonoid, this compound. By following the outlined workflow, researchers can generate valuable hypotheses about its mechanism of action, which can then be prioritized for experimental validation. The integration of molecular docking, interaction analysis, and ADMET prediction offers a powerful approach to unlock the therapeutic potential of novel natural products. The hypothetical data and pathway analysis presented herein serve as a practical example of the insights that can be gained through such computational investigations, paving the way for further research into the pharmacological applications of this compound.

Methodological & Application

Application Notes and Protocols for the Extraction of Leucanthogenin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Leucanthogenin, a flavonoid with the molecular formula C17H14O8 and a molecular weight of 346.29 g/mol [1][2]. Based on phytochemical studies of related plants, a potential source for this compound is Convallaria majalis (Lily of the Valley), which is known to contain various flavonoids[3][4]. The following protocols are designed to provide a comprehensive workflow for the isolation of this compound from plant material, focusing on methods suitable for flavonoid extraction.

Introduction to this compound

This compound, with the IUPAC name 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one, is a flavonoid compound[2]. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, making them of great interest for pharmaceutical research and drug development. The successful extraction and purification of this compound are crucial steps for its further investigation and potential therapeutic applications.

Plant Material Preparation

Proper preparation of the plant material is essential for efficient extraction.

Protocol 2.1: Plant Material Collection and Drying

-

Collection: Collect fresh whole plants of Convallaria majalis, including leaves, stems, and flowers.

-

Washing: Thoroughly wash the plant material with distilled water to remove any soil and debris.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days. Alternatively, use a plant dryer at a temperature not exceeding 40°C to preserve the integrity of the flavonoids.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent extraction.

Extraction of Crude Flavonoid Extract

This section outlines two common methods for the extraction of flavonoids from plant material: maceration and ultrasound-assisted extraction (UAE).

Protocol 3.1: Maceration

-

Solvent Selection: Prepare an 80% methanol or ethanol solution in water.

-

Maceration: Soak 100 g of the powdered plant material in 1 L of the 80% alcoholic solvent in a sealed container.

-

Agitation: Place the container on an orbital shaker and agitate at 120 rpm for 72 hours at room temperature.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Re-extraction: Repeat the maceration process with the plant residue two more times to ensure complete extraction.

-

Concentration: Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

Protocol 3.2: Ultrasound-Assisted Extraction (UAE)

-

Solvent Selection: Prepare a 70% ethanol solution in water.

-

Extraction: Mix 50 g of the powdered plant material with 500 mL of the 70% ethanol solution in a beaker.

-

Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30-45 minutes at a frequency of 40 kHz and a temperature of 50°C.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C.

Table 1: Comparison of Extraction Methods

| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |

| Solvent | 80% Methanol or Ethanol | 70% Ethanol |

| Time | 72 hours | 30-45 minutes |

| Temperature | Room Temperature | 50°C |

| Equipment | Orbital Shaker, Rotary Evaporator | Ultrasonic Bath, Rotary Evaporator |

| Efficiency | Good | High |

Purification of this compound

The crude extract contains a mixture of compounds. The following purification steps are designed to isolate this compound.

Protocol 4.1: Liquid-Liquid Partitioning

-

Resuspend: Resuspend the concentrated crude extract in 200 mL of distilled water.

-

Defatting: Perform liquid-liquid partitioning with n-hexane in a separatory funnel to remove nonpolar compounds like fats and waxes. Repeat this step three times.

-

Flavonoid Extraction: Subsequently, extract the aqueous layer sequentially with ethyl acetate three times. The ethyl acetate fraction will contain the flavonoids.

-

Concentration: Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator.

Protocol 4.2: Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system as the mobile phase.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common mobile phase for flavonoid separation starts with a mixture of chloroform and methanol (e.g., 9:1 v/v) and gradually increases the proportion of methanol.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm).

-

Pooling and Concentration: Combine the fractions that show a similar TLC profile and are suspected to contain this compound. Concentrate these pooled fractions to dryness.

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Characterization of this compound

The purified compound should be characterized to confirm its identity as this compound.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Result for this compound |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to this compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination. | A molecular ion peak corresponding to the molecular weight of this compound (346.29 g/mol )[1][2]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | Structural elucidation. | Spectra consistent with the proposed structure of 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one[2]. |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all organic solvents in a well-ventilated fume hood.

-

Convallaria majalis is a poisonous plant; handle with care and avoid ingestion.

By following these detailed protocols, researchers can effectively extract and purify this compound from plant material for further scientific investigation.

References

The Elusive Total Synthesis of Leucanthogenin: An Application Note and Protocol Prospectus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucanthogenin, a distinctively substituted flavonoid, presents a compelling target for synthetic chemists and pharmacologists alike. This document outlines a proposed strategic approach toward its total synthesis, addressing the significant challenge of constructing its highly oxygenated A-ring. While a completed total synthesis of this compound has not been documented in peer-reviewed literature to date, this application note provides a comprehensive prospectus on the methodologies and experimental protocols that would be paramount in achieving this goal. Drawing from established synthetic strategies for structurally related flavonoids, we present a detailed, albeit prospective, step-by-step protocol. Furthermore, we include protocols for the isolation of this compound from its natural sources, providing a basis for comparison and biological evaluation. This document serves as a foundational guide for researchers embarking on the synthesis and study of this compound and its potential analogues.

Introduction

This compound, scientifically named 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one, is a flavonoid characterized by a unique substitution pattern on its chromen-4-one (A-ring) core. This high degree of oxygenation, featuring two hydroxyl and two methoxy groups, presents a formidable synthetic challenge and imparts intriguing electronic and steric properties to the molecule. Flavonoids, as a class, are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific biological functions of this compound remain an area of active investigation, making its efficient chemical synthesis a critical step towards unlocking its therapeutic potential.

The primary obstacle in the total synthesis of this compound lies in the controlled, regioselective introduction of the four substituents on the A-ring. Standard flavonoid synthetic routes often require modification to accommodate the steric hindrance and electronic effects of these multiple functional groups. This document outlines a plausible synthetic strategy and detailed experimental protocols based on analogous syntheses of highly substituted flavonoids.

Prospective Total Synthesis Strategy

A convergent approach is proposed for the synthesis of this compound, focusing on the initial construction of a highly substituted acetophenone precursor for the A-ring and a protected 3,4-dihydroxybenzaldehyde for the B-ring. The key steps would involve a Baker-Venkataraman rearrangement or a related cyclization reaction to form the chromone core.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Leucanthogenin

Abstract

This application note details a robust and efficient method for the purification of Leucanthogenin, a sapogenin of interest for its potential pharmacological activities. The described protocol utilizes preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for the isolation of this compound from a crude plant extract. This method is designed to yield high-purity this compound suitable for further biological and chemical characterization. The protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring sapogenin, a class of compounds that are the aglycone moieties of saponins. Saponins and their corresponding sapogenins are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The purification of individual sapogenins is crucial for the accurate assessment of their biological functions and for structure-activity relationship studies.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of natural products.[1] Its high resolution and sensitivity make it an ideal choice for isolating specific compounds from complex mixtures like plant extracts.[1] This application note provides a detailed protocol for the purification of this compound using preparative RP-HPLC with UV detection.

Experimental Protocol

2.1. Materials and Reagents

-

Crude plant extract containing this compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (0.1% v/v in water and acetonitrile)

-

This compound analytical standard (>95% purity)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Syringe filters (0.45 µm)

2.2. Sample Preparation

-

Extraction: A crude extract is prepared from the plant source, for instance, by Soxhlet extraction using 70% ethanol for several hours at a controlled temperature.[1]

-

Hydrolysis (optional, if starting from saponins): To obtain the sapogenin (this compound) from its saponin form, acid hydrolysis of the crude extract can be performed. This typically involves heating the extract with an acid (e.g., 2M H₂SO₄) for several hours.

-

Solid Phase Extraction (SPE) for preliminary purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Dissolve the hydrolyzed or crude extract in a minimal amount of methanol and load it onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the fraction containing this compound with increasing concentrations of methanol or acetonitrile.

-

Dry the enriched fraction under reduced pressure.

-

-

Final Sample Preparation:

-

Dissolve the dried, enriched fraction in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

-

2.3. HPLC Instrumentation and Conditions

-

HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, a UV-Vis detector, and a fraction collector.

-

Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Detection: UV at 205 nm (as sapogenins often lack a strong chromophore).[2]

-

Column Temperature: 30°C

-

Flow Rate: 15 mL/min

-

Injection Volume: 500 µL

2.4. Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 30 | 30 | 70 |

| 35 | 10 | 90 |

| 40 | 10 | 90 |

| 45 | 70 | 30 |

| 50 | 70 | 30 |

2.5. Fraction Collection and Post-Purification Processing

-

Monitor the chromatogram for the peak corresponding to this compound, identified by comparing its retention time with that of the analytical standard.

-

Collect the fractions containing the target peak using an automated fraction collector.

-

Combine the fractions containing pure this compound.

-

Remove the mobile phase solvent by rotary evaporation or lyophilization.

-

Determine the purity of the isolated this compound using analytical HPLC.

-

Confirm the identity of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the expected results from the purification of this compound using the described HPLC protocol.

| Parameter | Value |

| Crude Extract | |

| Initial this compound Purity | ~5% |

| After SPE | |

| Enriched Fraction Purity | ~40% |

| After Preparative HPLC | |

| Retention Time of this compound | 22.5 min |

| Final Purity of this compound | >98% |

| Overall Yield | 65% |

Visualization of Experimental Workflow and Potential Biological Activity

The following diagrams illustrate the experimental workflow for the purification of this compound and a potential signaling pathway related to its antioxidant activity.

Caption: Experimental workflow for the purification of this compound.

Caption: Potential antioxidant mechanism of this compound.

Conclusion

The HPLC method detailed in this application note provides an effective strategy for the purification of this compound from complex plant extracts. The use of preparative RP-HPLC with a C18 column and a water/acetonitrile gradient allows for the isolation of this compound with high purity. This protocol is a valuable tool for researchers working on the isolation and characterization of bioactive sapogenins for potential therapeutic applications. Further optimization of the gradient and flow rate may be necessary depending on the specific crude extract and HPLC system used.

References

Application Notes and Protocols for the Quantitative Analysis of Leucanthogenin in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Leucanthogenin in various biological matrices. Due to the limited availability of established and validated methods for this compound in the public domain, this application note outlines generalized protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methodologies are based on established techniques for the analysis of similar flavonoid compounds. Additionally, a putative signaling pathway for this compound is presented based on the known mechanisms of related flavonoids. The provided protocols and data are intended to serve as a foundational framework for researchers to develop and validate their own specific assays for this compound.

Introduction

This compound, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties. To facilitate research and development, robust and reliable analytical methods are essential for its quantification in biological samples. This is critical for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document details protocols for sample preparation, extraction, and analysis using HPLC and LC-MS/MS, and presents a hypothetical signaling pathway to guide mechanistic studies.

Quantitative Data Summary

The following tables present example data that researchers should aim to generate during method validation. The values provided are illustrative and will need to be determined experimentally for a this compound-specific assay.

Table 1: HPLC-UV Method Validation Parameters (Illustrative)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.998 | ≥ 0.995 |

| Range | 10 - 1000 ng/mL | - |

| LLOQ | 10 ng/mL | S/N ≥ 10 |

| Accuracy | 95.2% - 104.5% | 80% - 120% |

| Precision (%RSD) | < 10% | < 15% |

| Recovery | 88.5% | 80% - 120% |

Table 2: LC-MS/MS Method Validation Parameters (Illustrative)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.999 | ≥ 0.995 |

| Range | 0.1 - 500 ng/mL | - |

| LLOQ | 0.1 ng/mL | S/N ≥ 10 |

| Accuracy | 98.1% - 102.3% | 80% - 120% |

| Precision (%RSD) | < 8% | < 15% |

| Matrix Effect | 92.7% | 85% - 115% |

Experimental Workflow

The general workflow for the quantitative analysis of this compound in biological samples is depicted below.

Application Notes & Protocols: Developing In Vitro Cell-Based Assays for Leucanthogenin

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the initial in vitro characterization of Leucanthogenin, a novel bioactive compound. Given that many natural compounds, such as flavonoids and xanthones, exhibit significant anticancer and anti-inflammatory properties, these protocols are designed to systematically evaluate this compound's potential in these areas.[1][2][3] The following sections detail experimental workflows, step-by-step assay protocols, data presentation guidelines, and visual representations of key signaling pathways.

Application Note 1: Assessment of Anticancer Activity

Introduction

Natural compounds like flavonoids and xanthone derivatives are known to possess anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of critical signaling pathways that govern cell survival and growth.[1][4][5] Assays to determine cytotoxicity, pro-apoptotic effects, and cell cycle disruption are fundamental first steps in characterizing the anticancer potential of a novel compound like this compound. These assays can identify hit compounds for further development and provide initial insights into their mechanism of action.[1]

Experimental Workflow: Anticancer Screening

The primary screening phase involves a tiered approach, starting with a general cytotoxicity assay to determine the dose-dependent effect of this compound on cancer cell viability. Active concentrations are then used in secondary assays to elucidate the specific mechanism, such as apoptosis induction or cell cycle arrest.

Caption: Workflow for in vitro anticancer screening of this compound.

Key Signaling Pathway: Apoptosis Induction

Many chemotherapeutic agents function by activating apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases (e.g., Caspase-3). Luteolin, a common flavonoid, has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins (Bcl-2, Bax) and downregulating survival pathways like Akt.[5]

Caption: this compound may induce apoptosis via Akt/Bcl-2 pathway modulation.

Experimental Protocols

1.4.1 Protocol: Cell Viability (MTT Assay) This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO

-

Microplate reader (570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

1.4.2 Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and grow to ~70% confluency.

-

Treat cells with this compound at the determined IC50 concentration for 24 hours. Include an untreated control.

-

Harvest cells (including floating cells in the supernatant) by trypsinization and wash with ice-cold PBS.

-

Resuspend cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. (FITC detects Annexin V on the x-axis, PI on the y-axis).

-

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |

|---|---|---|

| A549 (Lung) | 24 | Data |

| 48 | Data | |

| 72 | Data | |

| MCF-7 (Breast) | 24 | Data |

| 48 | Data | |

| 72 | Data | |

| HCT116 (Colon) | 24 | Data |

| 48 | Data |

| | 72 | Data |

Application Note 2: Assessment of Anti-inflammatory Activity

Introduction